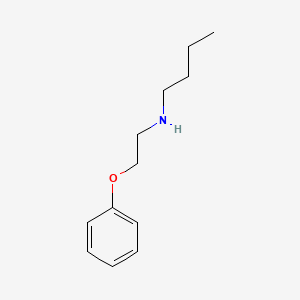

Butyl(2-phenoxyethyl)amine

Description

Contextualization within the Broader Field of Phenoxyethyl-Containing Amines

Butyl(2-phenoxyethyl)amine belongs to the class of phenoxyethyl-containing amines, a group of compounds characterized by a phenoxy group linked to an ethylamine (B1201723) chain. This structural motif is of significant interest in medicinal chemistry and materials science. smolecule.com The phenoxyethyl portion can be found in various biologically active molecules. For instance, research has been conducted on phenoxyethyl piperidine (B6355638) and morpholine (B109124) derivatives as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.gov Similarly, N-(2-phenoxyethyl)pyridin-4-amine has been investigated for its potential therapeutic applications, including enzyme inhibition and receptor binding. ontosight.ai The antifungal properties of certain chlorine-containing phenoxyethyl amine derivatives have also been explored. nih.gov

The general structure allows for diverse modifications, leading to a wide array of compounds with different properties. For example, the synthesis of 2-phenoxyethyl 4-tert-butylbenzoate and its biological activities have been a subject of study. researchgate.netnajah.edu The versatility of the phenoxyethyl amine scaffold is further demonstrated by its incorporation into more complex structures, such as N-benzyl-N'-(2-phenoxyethyl)sulfamide and imidazo[1,2-a]pyridine (B132010) analogues with reported anti-tubercular activity. evitachem.comnih.gov

Significance of Secondary Amine Functionalities in Contemporary Organic Synthesis and Chemical Research

The secondary amine group in this compound is a key functional group that plays a crucial role in its chemical reactivity and applications. Secondary amines are organic compounds with a nitrogen atom bonded to two carbon atoms and one hydrogen atom. wisdomlib.org They are more nucleophilic than primary amines, which makes them valuable participants in a variety of chemical reactions, including alkylation, acylation, and reductive amination. fiveable.me This enhanced nucleophilicity allows for the construction of a wide range of amine-containing compounds that are important intermediates in the synthesis of pharmaceuticals and agrochemicals. fiveable.meresearchgate.net

The synthesis of secondary amines is a cornerstone of organic chemistry, with common methods including the reduction of imines and the N-alkylation of primary amines. fiveable.meresearchgate.net In spectroscopic analysis, secondary amines can often be identified by a characteristic broad singlet signal for the N-H proton in ¹H NMR spectra. fiveable.me

Overview of Key Research Areas Pertaining to Structurally Related this compound Analogues

Research into analogues of this compound provides insights into structure-activity relationships and potential applications. For example, studies on N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine focus on its potential in biochemical research and drug development. evitachem.com The hydrochloride salt of a related compound, butyl-(1-methyl-2-phenoxy-ethyl)-amine, is also commercially available for research purposes. sigmaaldrich.comsigmaaldrich.com

The exploration of analogues extends to various structural modifications. For instance, the enantiomeric resolution of (2,2-diphenyl-1,3-dioxolan-4-yl)methylamine has been studied to understand its activity as a potent α1 and 5-HT1A receptor ligand. rsc.orgresearchgate.net Other research has focused on the synthesis of ethambutol (B1671381) analogues, some of which incorporate a phenoxyethyl-like moiety, for antimycobacterial activity. mdpi.com The synthesis of various phenoxyethyl amine derivatives is an active area of research, with compounds being evaluated for a range of biological activities. sigmaaldrich.com

Below is a table summarizing some of the structurally related analogues and their primary research focus:

| Compound Name | Key Research Area |

| N-(2-phenoxyethyl)pyridin-4-amine | Potential therapeutic applications, enzyme inhibition, receptor binding ontosight.ai |

| Phenoxyethyl piperidine/morpholine derivatives | Cholinesterase inhibition nih.gov |

| Chlorine-containing phenoxyethyl amine derivatives | Antifungal activity nih.gov |

| N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine | Biochemical research, drug development evitachem.com |

| (2,2-diphenyl-1,3-dioxolan-4-yl)methylamine | α1 and 5-HT1A receptor ligand activity rsc.orgresearchgate.net |

| Imidazo[1,2-a]pyridine analogues containing the N-(2-phenoxyethyl) moiety | Anti-tubercular agents nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-(2-phenoxyethyl)butan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-2-3-9-13-10-11-14-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |

InChI Key |

ZLSMMWYMLSWCKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Precursor Synthesis and Functionalization for Amine Introduction

The most common electrophilic precursor for this synthesis is a 2-phenoxyethyl halide, such as 2-phenoxyethyl bromide or 2-phenoxyethyl chloride. These compounds are typically synthesized via the Williamson ether synthesis. wikipedia.orgkhanacademy.org This classic method involves the reaction of a phenoxide ion with a dihaloalkane. wikipedia.org

The general reaction involves deprotonating phenol (B47542) with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide salt. This nucleophilic salt then reacts with an excess of a 1,2-dihaloethane, like 1,2-dibromoethane (B42909) or 1-bromo-2-chloroethane, in an Sₙ2 reaction. wikipedia.orgchemicalbook.com The use of an excess of the dihaloethane is crucial to minimize the formation of the bis-ether byproduct, 1,2-diphenoxyethane.

Alternative methods for preparing phenoxyethyl halides include treating 2-phenoxyethanol (B1175444) with halogenating agents. For instance, reacting 2-phenoxyethanol with thionyl chloride can yield 2-phenoxyethyl chloride. epo.orgresearchgate.net Similarly, phosphorus tribromide (PBr₃) can be used to convert the alcohol to the corresponding bromide. libretexts.org These reactions provide a direct route to the desired electrophile from a commercially available alcohol.

Table 1: Synthesis of 2-Phenoxyethyl Halides

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Phenol, 1,2-Dibromoethane | Sodium Hydroxide | 2-Phenoxyethyl bromide | Williamson Ether Synthesis chemicalbook.com |

| 2-Phenoxyethanol | Thionyl Chloride | 2-Phenoxyethyl chloride | Halogenation epo.org |

This table summarizes common methods for the synthesis of 2-phenoxyethyl halides.

Butyl halides, such as 1-bromobutane (B133212) and 1-chlorobutane, are the primary alkylating agents used to introduce the butyl group. These are typically prepared from 1-butanol (B46404). The reaction of 1-butanol with concentrated hydrobromic acid (HBr) or sulfuric acid and sodium bromide is a standard method for producing 1-bromobutane. uwo.ca For the synthesis of 1-chlorobutane, reacting 1-butanol with a mixture of zinc chloride and concentrated hydrochloric acid is a common and effective procedure. orgsyn.org Thionyl chloride (SOCl₂) can also be employed to convert 1-butanol to 1-chlorobutane, often yielding a cleaner reaction. libretexts.org

These reactions proceed via nucleophilic substitution, where the hydroxyl group of the alcohol is converted into a good leaving group (water) by protonation, followed by attack of the halide ion. uwo.cauomustansiriyah.edu.iq The choice of halogenating agent can depend on the desired reactivity and scale of the synthesis.

Direct Amine Formation Reactions

With the necessary precursors in hand, the final assembly of Butyl(2-phenoxyethyl)amine can be achieved through several direct amine formation reactions. These methods focus on creating the crucial carbon-nitrogen bond to form the secondary amine.

Reductive amination is a powerful method for forming amines. bu.edu In the context of synthesizing this compound, this would involve the reaction of 2-phenoxyacetaldehyde with butylamine (B146782). The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. bu.eduunimi.it The reaction is typically a one-pot procedure, making it an efficient synthetic route. unimi.it The aldehyde precursor, 2-phenoxyacetaldehyde, can be prepared by the oxidation of 2-phenoxyethanol using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC).

Table 2: Reductive Amination for this compound Synthesis

| Aldehyde/Ketone Precursor | Amine Precursor | Reducing Agent | Product |

|---|

This table illustrates the components of a reductive amination approach to the target compound.

The most direct and widely used method for the synthesis of this compound is the nucleophilic substitution reaction between a 2-phenoxyethyl halide and butylamine. imist.ma In this Sₙ2 reaction, the nitrogen atom of butylamine acts as a nucleophile, attacking the electrophilic carbon of the 2-phenoxyethyl halide and displacing the halide leaving group. wikipedia.org

The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and may be heated to increase the reaction rate. A base, such as potassium carbonate or triethylamine (B128534), is often added to neutralize the hydrohalic acid byproduct that is formed, which would otherwise protonate the starting amine and render it non-nucleophilic. A potential side reaction is the dialkylation of the amine, which can be minimized by using an excess of butylamine relative to the phenoxyethyl halide.

The Gabriel synthesis is a classic method for preparing primary amines, but it can be adapted for the synthesis of secondary amines. masterorganicchemistry.comwikipedia.org A modified approach could be used to synthesize this compound. This would first involve the standard Gabriel synthesis, where potassium phthalimide (B116566) is alkylated with a 2-phenoxyethyl halide to form N-(2-phenoxyethyl)phthalimide. allrounder.ai

Instead of the typical hydrolysis or hydrazinolysis to yield a primary amine, the intermediate phthalimide could potentially be subjected to reductive alkylation or a similar transformation to introduce the butyl group before the phthalimide is cleaved. However, a more straightforward modification involves first preparing the primary amine, 2-phenoxyethylamine (B128699), via a standard Gabriel synthesis, and then subsequently alkylating it with a butyl halide in a separate step as described in section 2.2.2. While multi-step, this approach avoids the over-alkylation issues sometimes seen with direct alkylation of primary amines. masterorganicchemistry.comallrounder.ai

Amine Protecting Group Chemistry in this compound Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are crucial for temporarily masking reactive functional groups, such as amines, to prevent them from undergoing unwanted reactions. organic-chemistry.org Carbamates are a widely used class of protecting groups for amines due to their stability and the relative ease of their installation and removal under specific conditions. masterorganicchemistry.com

Application of Carbamate-Based Protecting Groups (e.g., tert-Butyloxycarbonyl (Boc) Protection of Amine Moieties)

The tert-Butyloxycarbonyl (Boc) group is one of the most common carbamate-based protecting groups employed in organic synthesis. masterorganicchemistry.comtotal-synthesis.com It is particularly favored for protecting amines because it is stable to many nucleophilic reagents and basic conditions. nih.gov The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.govjk-sci.com

The synthesis of a Boc-protected precursor to this compound, namely tert-butyl (2-phenoxyethyl)carbamate, can be achieved through the reaction of 2-phenoxyethylamine with Boc anhydride. chemscene.com This process involves the nucleophilic attack of the amine on the anhydride, leading to the formation of the carbamate. total-synthesis.com The reaction conditions are generally mild, often carried out in solvents like tetrahydrofuran (B95107) (THF) or a mixture of water and THF at room temperature or slightly elevated temperatures. fishersci.co.uk

The general procedure for Boc protection of an amine is as follows:

The amine is dissolved in a suitable solvent, often with a base like triethylamine (TEA) or sodium hydroxide. nih.govfishersci.co.uk

Di-tert-butyl dicarbonate (Boc₂O) is added to the solution. nih.gov

The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC). nih.gov

This protection strategy prevents the amine from participating in subsequent reactions, such as alkylation or acylation, allowing for selective modification of other parts of the molecule. For instance, protecting the amine group of 2-phenoxyethylamine allows for subsequent N-alkylation with a butyl group to form the desired this compound skeleton after deprotection. Alternatively, a pre-existing N-butyl-2-phenoxyethylamine could be protected with a Boc group to allow for modifications on the aromatic ring.

Strategic De-protection Methodologies and Cleavage Conditions

The removal of the Boc protecting group is a critical step to liberate the free amine. This process, known as deprotection, is typically achieved under acidic conditions. fishersci.co.uk The choice of deprotection agent and conditions is crucial to ensure the selective cleavage of the Boc group without affecting other acid-sensitive functionalities that might be present in the molecule. acsgcipr.org

Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection, often used neat or in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.comjk-sci.com The mechanism involves protonation of the carbamate, which then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.comjk-sci.com The tert-butyl cation can potentially alkylate nucleophilic sites on the substrate, so scavengers are sometimes added to trap these electrophilic species. acsgcipr.orgorganic-chemistry.org

Other acidic reagents used for Boc deprotection include hydrochloric acid (HCl) in various organic solvents like dioxane or ethyl acetate. nih.govfishersci.co.uk Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for this purpose. organic-chemistry.org

The selection of the deprotection method can be strategic. For instance, if a molecule contains other acid-labile groups, milder conditions or alternative reagents might be necessary. The orthogonality of protecting groups is a key concept here; for example, using a Boc group (acid-labile) in conjunction with a benzyl (B1604629) (Cbz) group (removable by hydrogenolysis) allows for the selective deprotection of one amine in the presence of the other. masterorganicchemistry.com

| Deprotection Reagent | Typical Conditions | Notes |

| Trifluoroacetic acid (TFA) | Neat or in DCM, room temperature | Common and efficient, but can be harsh. masterorganicchemistry.comjk-sci.com |

| Hydrochloric acid (HCl) | In organic solvents (dioxane, ethyl acetate), room temperature | Widely used, effective for many substrates. nih.govfishersci.co.uk |

| Aqueous Phosphoric Acid | Aqueous solution | Milder, environmentally friendly option. organic-chemistry.org |

| Oxalyl chloride in methanol | Room temperature | A mild method for selective deprotection. nih.gov |

| Thermolytic deprotection | High temperatures in solvents like TFE or HFIP | Can be accelerated by microwave irradiation. researchgate.net |

Advanced Synthetic Approaches and Chemo-selectivity

Advanced synthetic strategies for this compound and its analogs focus on achieving high levels of control over the chemical transformations, enabling the precise functionalization of the molecule and the synthesis of specific stereoisomers.

Controlled Functionalization of Aromatic and Aliphatic Moieties

The structure of this compound offers two main regions for functionalization: the aromatic phenoxy ring and the aliphatic butyl and ethyl chains. Controlled functionalization requires chemo-selective reactions that target one region without affecting the other.

Aromatic Functionalization: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions. The position of substitution (ortho, meta, or para) is directed by the activating effect of the ether oxygen. To control this, the amine group would typically be protected. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, can be used to introduce various aryl or heteroaryl groups onto a pre-functionalized (e.g., halogenated) phenoxy ring. unimore.itsorbonne-universite.fr

Aliphatic Functionalization: The aliphatic portion of the molecule can also be modified. For example, the synthesis could start with a modified phenoxyethanol (B1677644) or a different alkyl halide to introduce functionality into the ethyl or butyl chains, respectively. Reductive amination is another powerful tool for constructing the amine portion of the molecule with various substituents.

Regioselective and Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral analogs of this compound, where one or more stereocenters are introduced with a specific three-dimensional arrangement, requires stereoselective methods.

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple potential reaction sites. For example, in the functionalization of a substituted phenoxy ring, reaction conditions can be tuned to favor substitution at a particular position.

Stereoselectivity is crucial when creating chiral molecules. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, the synthesis of an alpha-branched amine analog would involve the stereoselective addition of a nucleophile to an imine. wiley-vch.de The use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide, is a well-established method for the asymmetric synthesis of chiral amines. osi.lv This involves the condensation of the auxiliary with a ketone or aldehyde to form a chiral N-sulfinyl imine, followed by diastereoselective addition of a nucleophile and subsequent removal of the auxiliary.

Coupling Reactions for Derivative Synthesis (e.g., Amide Bond Formation with Carboxylic Acids)

The primary or secondary amine functionality of this compound makes it an excellent nucleophile for coupling reactions, most notably amide bond formation. hepatochem.com This reaction allows for the synthesis of a vast library of derivatives with diverse properties.

Amide bond formation typically involves the reaction of the amine with a carboxylic acid that has been activated with a coupling reagent. hepatochem.comrsc.org Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium/uronium reagents like BOP and HBTU. peptide.com

The general process for amide bond formation is:

The carboxylic acid is activated by the coupling reagent, forming a highly reactive intermediate. hepatochem.com

this compound is added and attacks the activated carbonyl group.

The tetrahedral intermediate collapses to form the stable amide bond.

This method is widely used in medicinal chemistry to synthesize new chemical entities. hepatochem.com For example, reacting this compound with a series of different carboxylic acids would produce a corresponding series of amides, each with unique structural and electronic properties.

Chemical Reactivity and Mechanistic Investigations

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms of reactions used to synthesize Butyl(2-phenoxyethyl)amine is fundamental to optimizing reaction conditions and yields.

Reductive amination is a cornerstone method for synthesizing secondary amines like this compound. stackexchange.com This process involves the reaction of a primary amine with a carbonyl compound (aldehyde or ketone) to form a secondary amine. To form this compound, one could react butylamine (B146782) with 2-phenoxyacetaldehyde or phenoxyethylamine with butyraldehyde. The mechanism proceeds in two main stages: the formation of an intermediate, followed by its reduction.

When a secondary amine (like a precursor to a more complex amine) reacts with an aldehyde or ketone, the mechanism involves the following steps: stackexchange.comchemistrysteps.com

Nucleophilic Attack: The lone pair on the nitrogen of the secondary amine attacks the electrophilic carbonyl carbon. This forms a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a hemiaminal intermediate.

Formation of Iminium Ion: Under slightly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then helps to expel the water molecule, forming a resonance-stabilized iminium ion, which contains a C=N double bond and a positive charge on the nitrogen. stackexchange.comorganicchemistrytutor.com

Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride, delivers a hydride ion to the electrophilic carbon of the iminium ion. stackexchange.com This reduction of the C=N bond forms the final tertiary amine product. reddit.comrsc.org

This one-pot procedure is highly efficient and avoids the over-alkylation problems associated with direct alkylation with alkyl halides. stackexchange.commasterorganicchemistry.com

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of a primary amine on a carbonyl compound. organicchemistrytutor.com | Zwitterionic adduct |

| 2 | Proton transfer to form a neutral carbinolamine (hemiaminal). stackexchange.com | Carbinolamine |

| 3 | Protonation of the hydroxyl group followed by elimination of water. masterorganicchemistry.com | Imine or Iminium Ion |

| 4 | Reduction of the C=N double bond by a hydride reagent. chemistrysteps.com | Final Secondary Amine |

Investigation of Protecting Group Installation and Removal Mechanisms (e.g., Boc Protection Mechanism)

The protection of the secondary amine functionality in this compound is a critical step in multi-step syntheses to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability in a wide range of reaction conditions and its facile removal under specific acidic conditions.

Boc Protection Mechanism:

The installation of the Boc group onto this compound typically proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (B1257347) (Boc₂O), which serves as the electrophilic source of the Boc group.

The mechanism can be summarized in the following steps:

Nucleophilic Attack: The nitrogen atom of this compound attacks a carbonyl carbon of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, resulting in the departure of a tert-butyl carbonate anion as a leaving group.

Proton Transfer: The positively charged nitrogen is deprotonated, often by the tert-butyl carbonate anion or another base present in the reaction mixture, to yield the N-Boc protected this compound and tert-butanol (B103910) and carbon dioxide as byproducts.

This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine, to neutralize the acidic proton generated during the reaction and drive the equilibrium towards the protected product.

Boc Removal (Deprotection) Mechanism:

The removal of the Boc group from N-Boc-Butyl(2-phenoxyethyl)amine is typically achieved under acidic conditions. The mechanism relies on the lability of the tert-butyl group, which can form a stable carbocation.

The deprotection mechanism involves the following key steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation makes the carbonyl carbon more electrophilic.

Formation of a Tert-butyl Cation: The lone pair of electrons on the nitrogen atom assists in the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

Decarboxylation: The carbamic acid intermediate is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas.

Formation of the Amine Salt: The resulting deprotected this compound is protonated by the acid present in the medium, forming the corresponding ammonium (B1175870) salt. A subsequent workup with a base is required to neutralize the salt and isolate the free secondary amine.

The choice of acid and reaction conditions for deprotection can be tailored to the sensitivity of other functional groups present in the molecule.

Catalytic Approaches and Their Mechanistic Implications in this compound Chemistry

While specific catalytic reactions involving this compound are not extensively documented in readily available literature, general catalytic methods applicable to secondary amines can be extrapolated to understand potential synthetic transformations and their mechanistic underpinnings. Catalysis offers significant advantages in terms of efficiency, selectivity, and sustainability.

Potential Catalytic Transformations:

N-Alkylation and N-Arylation: Transition metal catalysts, particularly those based on palladium, copper, and nickel, are widely used for the formation of C-N bonds. For instance, the Buchwald-Hartwig amination could potentially be employed to arylate this compound. The mechanism of such reactions typically involves an oxidative addition of the aryl halide to the low-valent metal catalyst, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the active catalyst.

Reductive Amination: The reaction of this compound with an aldehyde or ketone in the presence of a reducing agent and often a catalyst can lead to the formation of a more substituted amine. This process, known as reductive amination, can be catalyzed by various reagents, including metal hydrides or through transfer hydrogenation using a suitable hydrogen donor and a transition metal catalyst. The mechanism generally involves the initial formation of an iminium ion intermediate from the condensation of the amine and the carbonyl compound, which is then reduced in situ.

Asymmetric Catalysis: For the synthesis of chiral derivatives of this compound, asymmetric catalysis would be the method of choice. Chiral catalysts, such as those based on transition metals with chiral ligands, could potentially be used to achieve enantioselective transformations, for example, in the hydrogenation of a prochiral enamine derived from this compound.

Mechanistic Implications:

Understanding these mechanistic details allows for the rational design of catalysts and the optimization of reaction conditions to achieve the desired chemical outcome with high selectivity and yield.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Butyl(2-phenoxyethyl)amine, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. These calculations would typically involve a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation in an approximate manner. rsc.orgscirp.org

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value Range | Influencing Factors |

| C-N-C Bond Angle | 110-115° | Steric hindrance between the butyl and phenoxyethyl groups. |

| C-O-C Bond Angle | 115-120° | Electronic repulsion and steric effects of the phenyl and ethyl groups. |

| N-C Bond Lengths | 1.45-1.48 Å | Hybridization of carbon and nitrogen atoms. |

| C-O Bond Lengths | 1.36-1.43 Å | Resonance effects with the phenyl ring and hybridization. |

Note: The data in this table is predictive and based on computational studies of structurally similar molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govwuxibiology.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, owing to its lone pair of electrons, and potentially with some contribution from the π-system of the phenyl ring. The LUMO is likely to be distributed over the antibonding orbitals of the phenyl ring. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and a greater ease of electronic transitions. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Nitrogen lone pair, Phenyl π-system | Nucleophilic character, site of oxidation. |

| LUMO | Phenyl ring antibonding orbitals | Electrophilic character, site of reduction. |

| HOMO-LUMO Gap | Moderate | A balance of kinetic stability and chemical reactivity. |

Note: The data in this table is predictive and based on computational studies of structurally similar molecules.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govrsc.org The MEP map displays regions of varying electrostatic potential, with red indicating areas of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

In the case of this compound, the MEP surface would likely show a region of significant negative potential around the nitrogen atom due to its lone pair, making it a prime site for electrophilic attack. The oxygen atom of the ether linkage would also exhibit a negative potential. Conversely, the hydrogen atoms attached to the nitrogen and the hydrogens of the alkyl chains would show positive potential, indicating their susceptibility to nucleophilic attack. The phenyl ring would display a complex potential landscape with negative potential above and below the plane of the ring due to the π-electrons.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Nature | Influencing Structural Features |

| Dipole Moment | Non-zero, moderate | Presence of N and O atoms, molecular asymmetry. |

| Hyperpolarizability | Potentially non-zero, modest | Phenyl ring, potential for intramolecular charge transfer. |

Note: The data in this table is predictive and based on computational studies of structurally similar molecules.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time.

This compound is a flexible molecule due to the presence of several single bonds around which rotation can occur. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. ijpsr.comuq.edu.au Key rotations would include those around the C-N, C-C, and C-O bonds of the butyl and phenoxyethyl chains.

By systematically rotating these bonds and calculating the energy of each resulting conformation, an energy landscape can be constructed. This landscape reveals the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. This analysis is crucial for understanding how the molecule's shape can influence its interactions with other molecules. The flexibility of the alkyl and ether chains will likely result in a complex energy landscape with multiple stable conformers. nih.govnih.gov

Molecular Docking Studies (focused on interactions with chemical catalysts or synthetic reagents)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net In the context of this compound, docking studies would be instrumental in understanding its interactions with various chemical catalysts or synthetic reagents. This approach can elucidate potential reaction pathways and predict the binding affinity and mode of interaction at the atomic level. nih.gov

The process involves generating a three-dimensional structure of this compound and a potential catalyst or reagent. A search algorithm then explores various orientations and conformations of the amine within the active site of the catalyst. nih.gov Each generated pose is evaluated by a scoring function, which estimates the binding free energy. mdpi.com

The outcomes of such studies are typically presented in a data table, summarizing the binding energies and key interacting residues.

Table 1: Hypothetical Molecular Docking Results of this compound with a Catalytic Site

| Catalyst/Reagent | Predicted Binding Energy (kcal/mol) | Key Interacting Residues/Atoms | Type of Interaction |

|---|---|---|---|

| Lipase (e.g., Candida antarctica Lipase B) | -6.5 | SER105, HIS224 | Hydrogen Bond with Amine |

| TRP104, ILE189 | Hydrophobic Interaction with Phenyl Ring | ||

| LEU145, ILE285 | Hydrophobic Interaction with Butyl Chain | ||

| Grignard Reagent (e.g., CH₃MgBr) | -3.2 | Mg center | Coordination with Amine Nitrogen |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the conformational stability and dynamics of a molecule over time. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent) and calculating the atomic motions over a period of time using classical mechanics. nih.gov

These simulations can reveal the most stable conformations of the molecule, the flexibility of its different parts (e.g., the butyl chain versus the phenoxyethyl group), and the dynamics of its interactions with surrounding molecules. cresset-group.com By analyzing the trajectory of the simulation, one can calculate various structural properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions. nih.gov

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Predictive Spectroscopic Analysis from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.gov

Theoretical Prediction of Vibrational Spectra (FT-IR, FT-Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. researchgate.net These predictions are based on calculating the second derivatives of the energy with respect to the atomic coordinates. mdpi.com

For this compound, a DFT calculation would yield a set of vibrational modes and their corresponding frequencies and intensities. These can be assigned to specific molecular motions, such as C-H stretching of the alkyl and aromatic groups, N-H stretching of the amine, C-O-C stretching of the ether linkage, and various bending and rocking motions. stellarnet.us Comparing the predicted spectra with experimental data can help to confirm the molecular structure and provide a detailed understanding of its vibrational properties.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| N-H (Amine) | Symmetric Stretch | 3350 | Medium |

| C-H (Aromatic) | Stretch | 3050 | Strong |

| C-H (Alkyl) | Asymmetric Stretch | 2955 | Medium |

| C-H (Alkyl) | Symmetric Stretch | 2870 | Medium |

| C=C (Aromatic) | Ring Stretch | 1600, 1495 | Strong |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. nih.gov

A theoretical NMR prediction for this compound would involve calculating the magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted shifts would help in assigning the signals in an experimental NMR spectrum. For instance, the protons on the carbon adjacent to the amine would be expected at a different chemical shift than those on the carbon adjacent to the ether oxygen, and the aromatic protons would appear in a distinct region of the spectrum.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Environment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1' | Aromatic (para) | 7.25 | 129.5 |

| C2' | Aromatic (meta) | 6.90 | 114.5 |

| C3' | Aromatic (ortho) | 6.95 | 121.0 |

| C4' | Aromatic (ipso, C-O) | - | 158.5 |

| C1 | O-CH₂ | 4.05 | 67.0 |

| C2 | N-CH₂ (ethyl) | 2.95 | 49.5 |

| C3 | N-CH₂ (butyl) | 2.75 | 50.0 |

| C4 | CH₂ (butyl) | 1.50 | 32.0 |

| C5 | CH₂ (butyl) | 1.35 | 20.5 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity or property. wikipedia.org These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally determined property for a set of similar compounds. nih.gov

For this compound, a QSAR model could be developed to predict various chemical properties, such as its octanol-water partition coefficient (logP), boiling point, or toxicity. nite.go.jp This would first involve calculating a wide range of molecular descriptors for this compound and a series of structurally related compounds. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

Once a statistically significant correlation is established, the resulting QSAR model can be used to predict the properties of new, untested compounds with similar structures. mdpi.com This approach is widely used in drug discovery and environmental risk assessment. tandfonline.com

Table 5: Examples of Molecular Descriptors for this compound in a QSAR Study

| Descriptor Type | Descriptor Name | Hypothetical Value | Predicted Property |

|---|---|---|---|

| Lipophilicity | LogP | 3.2 | Bioaccumulation Potential |

| Topological | Wiener Index | 1052 | Boiling Point |

| Electronic | Dipole Moment | 1.8 D | Solubility in Polar Solvents |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Structural Modifications and Design Principles in Chemical Research

Elucidation of Key Structural Features Influencing Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of Butyl(2-phenoxyethyl)amine are dictated by the interplay of its distinct structural components: the secondary amine, the butyl group, the phenoxy group, and the ethylene (B1197577) linker.

Secondary Amine Nitrogen : The nitrogen atom possesses a lone pair of electrons, making it the primary center of basicity and nucleophilicity. pharmaguideline.com This lone pair can readily accept a proton from an acid or attack an electron-deficient center (an electrophile) to form a new covalent bond. pharmaguideline.com The reactivity of this amine is central to most reactions involving this compound.

Butyl Group : As an alkyl group, the n-butyl chain attached to the nitrogen atom exerts a positive inductive effect (+I). pharmaguideline.com This means it donates electron density towards the nitrogen atom, increasing the availability of the lone pair and thereby enhancing the amine's basicity compared to ammonia. quora.com

Ethylene Linker (-CH₂-CH₂-) : This two-carbon chain separates the amine nitrogen from the phenoxy group. This separation prevents the direct delocalization of the nitrogen's lone pair into the aromatic ring, a phenomenon that significantly reduces the basicity of aromatic amines (anilines). quora.com The flexibility of this linker also influences the molecule's conformation and how it interacts with other reagents.

The combination of these features—a basic amine center modulated by an electron-donating alkyl group and a more distant aryloxy moiety—defines the compound's profile as a moderately strong base and a potent nucleophile.

Rational Design Strategies for Synthesizing Analogues with Varied Alkyl and Aryloxyethyl Moieties

Rational design allows for the systematic synthesis of this compound analogues to achieve desired chemical properties. Synthetic strategies typically involve a convergent approach where the aryloxyethanol core and the amine component are prepared separately and then combined, or a linear approach where modifications are made sequentially.

A common method involves the reaction of a substituted phenol (B47542) with a 2-haloethanol (e.g., 2-chloroethanol) to form the corresponding aryloxyethanol intermediate. This intermediate can then be converted to a better leaving group (e.g., a tosylate) and subsequently reacted with a desired primary amine. An alternative is the direct N-alkylation of an amine with a 2-phenoxyethyl halide.

Varying the two primary building blocks—the phenol and the amine—allows for extensive diversification:

Varying the Aryloxyethyl Moiety : By starting with different substituted phenols (e.g., 4-methoxyphenol, 4-nitrophenol), analogues with diverse electronic properties can be synthesized. researchgate.net

Varying the Alkyl Moiety : By using different primary amines (e.g., propylamine, isobutylamine, benzylamine) in the N-alkylation step, the steric bulk and lipophilicity around the nitrogen center can be precisely controlled. nih.gov

Below is a table illustrating the rational synthesis of various analogues.

| Starting Phenol | Starting Amine | Resulting Analogue |

|---|---|---|

| Phenol | Butylamine (B146782) | This compound |

| 4-Methoxyphenol | Butylamine | Butyl[2-(4-methoxyphenoxy)ethyl]amine |

| 4-Nitrophenol | Butylamine | Butyl[2-(4-nitrophenoxy)ethyl]amine |

| Phenol | Isopropylamine | Isopropyl(2-phenoxyethyl)amine |

| Phenol | Benzylamine | Benzyl(2-phenoxyethyl)amine |

Impact of Substituent Effects (Electronic and Steric) on Amine Basicity, Nucleophilicity, and Reaction Profiles

Substituents on both the alkyl and aryloxy portions of the molecule can profoundly alter its chemical behavior through electronic and steric effects.

Electronic Effects : Substituents on the phenyl ring modify the electron density across the molecule, which in turn influences the basicity of the distant amine.

Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) at the para position of the phenyl ring increase electron density through the ether oxygen, which slightly enhances the basicity of the amine.

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or cyano (-CN) strongly pull electron density away from the phenoxy group. quora.com This negative inductive effect makes the nitrogen's lone pair less available for donation, thereby decreasing the amine's basicity. pharmaguideline.comquora.com

Steric Effects : The size and shape of the groups attached to the nitrogen atom influence its ability to act as a nucleophile. scribd.com

Alkyl Group : While the butyl group enhances basicity electronically, replacing it with a bulkier group like tert-butyl would create significant steric hindrance. masterorganicchemistry.com This hindrance would make it more difficult for the amine to attack sterically crowded electrophiles, thus reducing its nucleophilicity even if its basicity remains high. masterorganicchemistry.comdnu.dp.ua

Substituents on the Phenyl Ring : Ortho-substituents on the phenyl ring can restrict the rotation of the phenoxy group, potentially influencing the conformation of the ethyl chain and affecting how the molecule interacts with other reactants.

The interplay between these effects is crucial. For instance, nucleophilicity generally tracks with basicity, but steric hindrance can reduce nucleophilicity without significantly impacting basicity (the ability to accept a small proton). masterorganicchemistry.com

The following table summarizes the predicted effects of substituents on the amine's properties.

| Analogue Modification (from parent compound) | Primary Effect | Impact on Basicity | Impact on Nucleophilicity |

|---|---|---|---|

| Add 4-nitro group to phenyl ring | Electronic (EWG) | Decrease | Decrease |

| Add 4-methoxy group to phenyl ring | Electronic (EDG) | Increase | Increase |

| Replace butyl with isopropyl group | Steric (less hindrance) | Slight Decrease (fewer C atoms) | Slight Increase (less bulky than butyl) |

| Replace butyl with tert-butyl group | Steric (high hindrance) | Slight Increase (more +I effect) | Significant Decrease |

Principles of Rational Design for Compounds as Chemical Intermediates or Reagents

The rational design of molecules like this compound for use as chemical intermediates or reagents is guided by the desired outcome of a synthetic sequence. The goal is to build in specific reactivity, selectivity, or physical properties.

Tuning Reactivity : For use as a nucleophilic reagent, the design would focus on maximizing the amine's nucleophilicity while minimizing unwanted side reactions. This could involve choosing a less-hindered alkyl group (e.g., ethyl over butyl) or adding electron-donating groups to the phenyl ring to enhance the nitrogen's electron density.

Introducing Functional Handles : The molecule can be designed as a scaffold. For example, synthesizing an analogue with a bromo-substituent on the phenyl ring introduces a site for subsequent cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing for the attachment of more complex molecular fragments.

Controlling Physical Properties : The alkyl and aryl groups can be modified to control properties like solubility. Replacing the butyl group with a long alkyl chain would increase lipophilicity, making the compound more soluble in nonpolar organic solvents. Conversely, adding polar groups like a hydroxyl (-OH) to the phenyl ring would increase its solubility in polar solvents.

Use as a Building Block : The bifunctional nature of the molecule—a nucleophilic amine at one end and an aromatic ring at the other, separated by a flexible linker—makes it a versatile building block. In polymer chemistry, for instance, an analogue with a vinyl group on the phenyl ring could be incorporated into a polymer backbone, with the amine group available for post-polymerization modification. The design process involves identifying the key structural features needed for a specific transformation and then selecting the appropriate synthetic route and starting materials to build those features into the final molecule. scribd.com

Advanced Analytical Methodologies for Structural Confirmation of Butyl 2 Phenoxyethyl Amine

The definitive structural confirmation and purity assessment of Butyl(2-phenoxyethyl)amine rely on a suite of advanced analytical techniques. These methodologies provide unambiguous evidence of the molecular structure, functional groups, and the presence of any impurities.

Future Research Directions and Emerging Methodologies

Development of Novel and Efficient Synthetic Routes for Butyl(2-phenoxyethyl)amine and its Derivatives

Future research could significantly enhance the synthesis of this compound by moving beyond traditional methods, which often involve multi-step processes with moderate yields. The development of novel and more efficient synthetic routes is a key area for exploration.

One promising avenue is the application of catalytic C-H amination . This approach would involve the direct functionalization of a C-H bond in a suitable precursor, potentially simplifying the synthetic sequence and improving atom economy. Research into transition metal catalysts, particularly those based on palladium, copper, and rhodium, could yield highly selective and efficient methods for the synthesis of this compound and its analogues.

Another area of interest is the use of biocatalysis . researchgate.net The use of enzymes, such as transaminases, could offer a highly selective and environmentally benign route to chiral derivatives of this compound. researchgate.net This approach aligns with the growing demand for sustainable and enantiopure pharmaceuticals and fine chemicals.

Furthermore, the development of one-pot synthesis methodologies could streamline the production of this compound. For instance, a reductive amination protocol starting from 2-phenoxyacetaldehyde and butylamine (B146782), facilitated by a suitable catalyst, could offer a more direct and efficient synthesis compared to multi-step approaches. mdpi.com

The table below outlines potential novel synthetic strategies and their advantages over classical methods.

| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages |

| Catalytic C-H Amination | Palladium, Copper, or Rhodium complexes | Increased atom economy, reduced number of synthetic steps |

| Biocatalysis | Transaminases | High enantioselectivity, mild reaction conditions, environmentally friendly |

| One-Pot Reductive Amination | Transition metal or organocatalysts | Simplified procedure, higher overall yield, reduced waste |

| Hydrogen Borrowing Catalysis | Ruthenium or Iridium complexes | Use of alcohols as alkylating agents, generation of water as the only byproduct |

Exploration of Unconventional Reactivity Patterns and Transformation Pathways

The exploration of unconventional reactivity patterns and transformation pathways for this compound could unveil novel applications for this compound. The presence of the secondary amine, the phenoxy group, and the flexible ethyl linker provides multiple sites for chemical modification.

Future research could focus on the catalytic functionalization of the N-H bond . While N-alkylation is a common transformation, the development of catalytic methods for N-arylation, N-acylation, or the introduction of other functional groups under mild conditions would be of significant interest. This could lead to the synthesis of a diverse library of derivatives with potentially new biological or material properties.

The aromatic ring of the phenoxy group presents another handle for derivatization. Directed C-H functionalization of the aromatic ring, guided by the ether oxygen, could lead to the regioselective introduction of substituents. This would allow for the fine-tuning of the electronic and steric properties of the molecule.

Investigating the potential for this compound to act as a ligand in coordination chemistry is another unexplored area. The nitrogen and oxygen atoms could coordinate to metal centers, forming complexes with potential catalytic or material applications.

Finally, exploring the ring-opening reactions of derivatives of this compound could lead to the synthesis of more complex molecular architectures. For example, the synthesis of aziridinium (B1262131) intermediates from related amino alcohols has been shown to be a versatile strategy for the preparation of various substituted amines.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction for Amine Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, and its application to amine chemistry, including the study of this compound, holds immense potential.

Predictive Modeling of Reactivity and Properties: Machine learning algorithms can be trained on large datasets of known amine reactions to predict the reactivity of this compound in various chemical transformations. nih.govmdpi.comcmu.eduresearchgate.net This could help in identifying optimal reaction conditions, predicting potential side products, and screening for desired chemical properties. For instance, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of novel derivatives of this compound. nih.gov

The table below summarizes the potential applications of AI and ML in the study of this compound.

| AI/ML Application | Description | Potential Impact |

| Predictive Reactivity Models | Utilizes ML algorithms to predict the outcome of chemical reactions involving this compound. | Accelerated optimization of reaction conditions and reduced experimental effort. |

| De Novo Molecular Design | Employs generative AI models to propose novel derivatives with desired properties. | Faster discovery of new compounds with enhanced performance for specific applications. |

| Automated Retrosynthesis | Uses AI to identify and suggest optimal synthetic routes to target molecules. | Increased efficiency in synthesis planning and discovery of novel synthetic pathways. |

| Property Prediction (QSAR) | Develops models to predict biological or physical properties based on molecular structure. | Rapid screening of virtual libraries of derivatives to identify promising candidates for synthesis. |

Green Chemistry Approaches and Sustainable Synthetic Practices in the Production of Amine Compounds

The principles of green chemistry are increasingly important in the chemical industry, and future research on this compound should prioritize the development of sustainable synthetic practices. This involves minimizing waste, reducing energy consumption, and using renewable resources.

Atom Economy and Waste Minimization: Future synthetic routes should be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. wikipedia.org The use of catalytic methods, as discussed in section 7.1, is a key strategy for improving atom economy and reducing the generation of stoichiometric waste. The CHEM21 green metrics toolkit, for example, provides a framework for evaluating the environmental impact of chemical processes. rsc.orgresearchgate.net

Use of Renewable Feedstocks and Solvents: Research could explore the synthesis of this compound precursors from renewable biomass sources. researchgate.net For example, lignin-derived aromatic compounds could potentially serve as starting materials for the phenoxy moiety. acs.org Additionally, the replacement of hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-derived solvents, would significantly improve the sustainability of the synthesis.

Catalyst Recycling: For catalytic processes, the development of methods for the efficient recovery and recycling of the catalyst is crucial for both economic and environmental reasons. The use of heterogeneous catalysts or the immobilization of homogeneous catalysts on solid supports can facilitate their separation and reuse.

The following table highlights key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Design synthetic routes that minimize waste generation. |

| Atom Economy | Employ catalytic reactions such as C-H amination or hydrogen borrowing. |

| Less Hazardous Chemical Syntheses | Avoid the use of toxic reagents and solvents. |

| Designing Safer Chemicals | Design derivatives with reduced toxicity and enhanced biodegradability. |

| Safer Solvents and Auxiliaries | Utilize water, bio-solvents, or solvent-free conditions. |

| Design for Energy Efficiency | Develop reactions that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigate the use of biomass-derived precursors. |

| Reduce Derivatives | Minimize the use of protecting groups. |

| Catalysis | Utilize highly selective and recyclable catalysts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.